1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulfonyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene typically involves the sulfonylation of a benzene derivative. One common method is the reaction of 3-(trifluoromethyl)benzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding benzene derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzene derivatives without the sulfonyl group.
Substitution: Products with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfonyl group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
3-(Trifluoromethyl)benzene: A benzene derivative with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene is unique due to the combination of both sulfonyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
649721-47-1 |
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Molecular Formula |
C11H13F3O2S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
1-tert-butylsulfonyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3O2S/c1-10(2,3)17(15,16)9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3 |
InChI Key |
VIQKUBHJDHQBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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